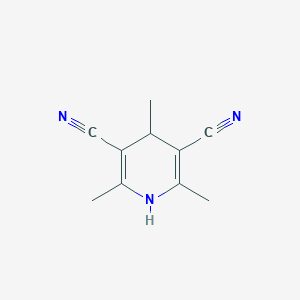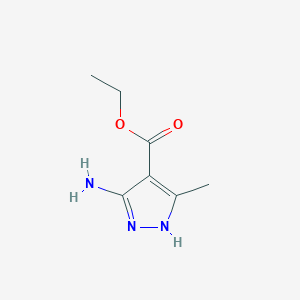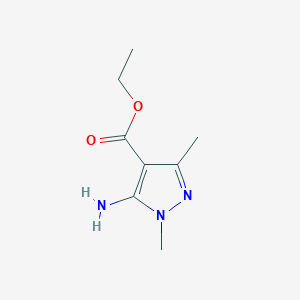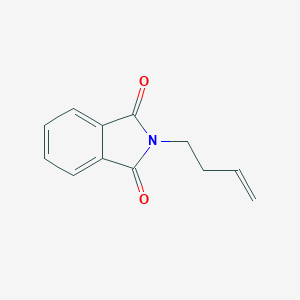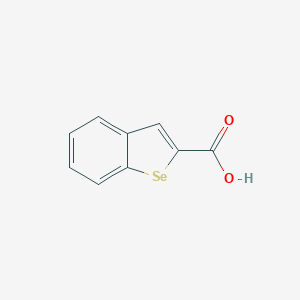
1-Benzoselenophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzoselenophene-2-carboxylic acid is a heterocyclic organic compound that contains selenium and is used in various scientific research applications. It is a derivative of benzoselenophene, which is a part of the thiophene family. The compound has been synthesized using various methods, and its mechanism of action has been studied in detail.
Wirkmechanismus
The mechanism of action of 1-Benzoselenophene-2-carboxylic acid is not fully understood. However, it is believed that the compound exerts its anti-cancer activity by inducing apoptosis in cancer cells. It has been found to activate the caspase-3 pathway, which is involved in the process of apoptosis.
Biochemische Und Physiologische Effekte
1-Benzoselenophene-2-carboxylic acid has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. The compound has also been found to exhibit anti-inflammatory activity. In addition, it has been studied for its potential as an anti-bacterial agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-Benzoselenophene-2-carboxylic acid in lab experiments is its potential as an anti-cancer agent. The compound has been found to exhibit anti-proliferative activity against various cancer cell lines. Another advantage is its potential as a catalyst in organic reactions. However, one of the limitations of using the compound in lab experiments is its toxicity. The compound has been found to exhibit cytotoxicity against normal cells at high concentrations.
Zukünftige Richtungen
For research include investigating the compound's potential as an anti-bacterial agent and exploring its mechanism of action as well as its potential as a catalyst in organic reactions.
Synthesemethoden
1-Benzoselenophene-2-carboxylic acid can be synthesized using various methods. One of the commonly used methods is the reaction of benzoselenophene with carbon dioxide in the presence of a palladium catalyst. The reaction leads to the formation of the carboxylic acid derivative. Another method involves the reaction of benzoselenophene with carbon monoxide and water in the presence of a rhodium catalyst.
Wissenschaftliche Forschungsanwendungen
1-Benzoselenophene-2-carboxylic acid has been used in various scientific research applications. It has been studied for its potential as a catalyst in organic reactions. The compound has also been used as a ligand in coordination chemistry. In addition, it has been studied for its potential as an anti-cancer agent. The compound has been found to exhibit anti-proliferative activity against various cancer cell lines.
Eigenschaften
IUPAC Name |
1-benzoselenophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2Se/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSFSBPBOASRBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C([Se]2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2Se |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391846 |
Source


|
| Record name | 1-benzoselenophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.11 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzoselenophene-2-carboxylic acid | |
CAS RN |
20984-16-1 |
Source


|
| Record name | 1-benzoselenophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

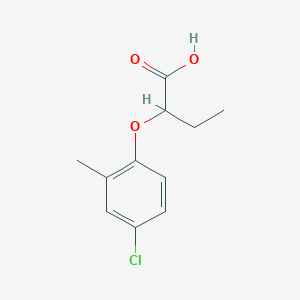
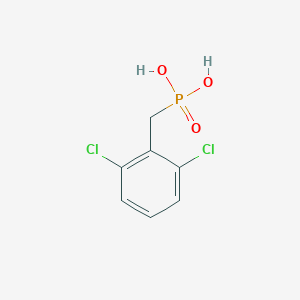
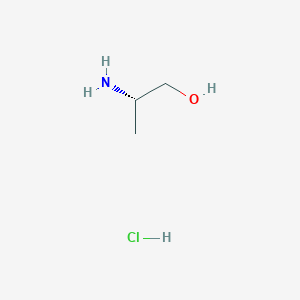
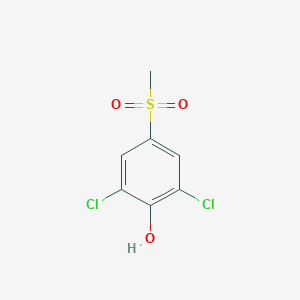
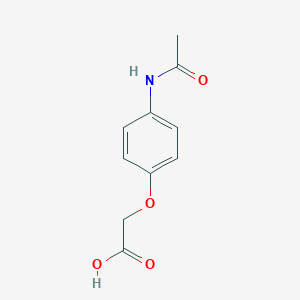
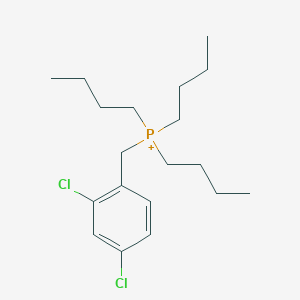
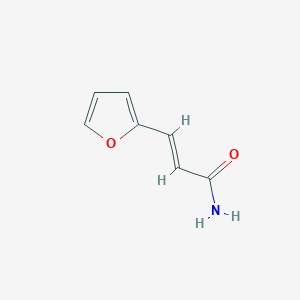
![Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B186481.png)
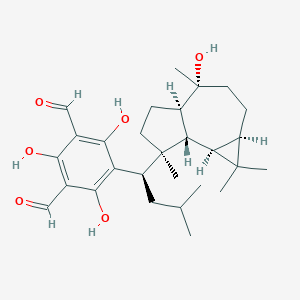
![2-[(4-Nitrobenzoyl)amino]-2-phenylacetic acid](/img/structure/B186484.png)
